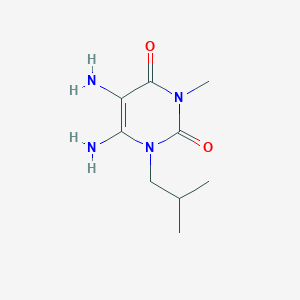
4,5-Diamino-3-isobutyl-1-methylpyrimidine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
Synthesis of pyrimidine derivatives often involves multi-step chemical reactions, including condensation and nitration processes. For instance, synthesis and structural analysis of similar compounds have been achieved through reactions involving specific precursors and conditions, demonstrating the complexity and precision required in synthesizing pyrimidine derivatives (Guo et al., 2022).
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives is typically characterized using spectroscopic techniques and X-ray crystallography. Studies have detailed the crystal and molecular structure of various pyrimidine derivatives, providing insights into their three-dimensional arrangement and confirming structural hypotheses through experimental data and density functional theory (DFT) calculations (Opozda et al., 2006).
Chemical Reactions and Properties
Chemical properties of pyrimidine derivatives, including reactivity and interaction with other compounds, are essential for understanding their potential applications. For example, the synthesis of FOX-7 from pyrimidine precursors involves specific nitration and hydrolysis steps, indicating the reactivity of these molecules under various chemical conditions (Latypov et al., 2007).
Scientific Research Applications
Synthesis Processes
Scalable Synthesis without Hazardous By-Products : The synthesis of 1,1-diamino-2,2-dinitroethene, which is related to 4,5-diamino-3-isobutyl-1-methylpyrimidine-2,6-dione, involves a process suitable for scaling up. This process avoids the use of hazardous intermediates like dinitromethane, enhancing process safety significantly (Jalový et al., 2013).
Modeling of Synthesis Conditions : Another study focused on modeling the synthesis of 1,1-diamino-2,2-dinitroethene (DADNE) from 2-methylpyrimidine-4,6-dione, which is a process related to the synthesis of 4,5-diamino-3-isobutyl-1-methylpyrimidine-2,6-dione. This model could be useful for studying the nitration process on a large scale (Trzciński & Chyłek, 2012).
Crystal Structure Analysis
- Crystal Structure Determination : The crystal structure of related compounds, such as 1-propyl-8-(4-sulfophenyl)-7H-imidazo[4,5-d]pyrimidin-2,6(1H,3H)-dione dihydrate, has been determined, providing insights into the molecular configuration and potential applications in material science (Kirfel et al., 1997).
Methodological Developments
- Thin Layer Chromatography Application : The use of thin layer chromatography for determining the precursors in the synthesis of compounds related to 4,5-diamino-3-isobutyl-1-methylpyrimidine-2,6-dione has been explored, providing a methodology for monitoring synthesis processes (Bła̧dek et al., 2009).
Synthesis and Characterization
Antiproliferative Evaluation : N-alkylated derivatives of 6-isobutyl and propyl pyrimidine, structurally related to 4,5-diamino-3-isobutyl-1-methylpyrimidine-2,6-dione, have been synthesized and evaluated for their antiproliferative effects on various tumor cell lines. This indicates a potential application in cancer research (Gazivoda Kraljević et al., 2014).
Anti-inflammatory Activity : The synthesis of a related compound, 5-diethylaminomethyl-6-methylpyrimidine-2,4-dihydroxyl-dione, and its significant anti-inflammatory activity highlight a potential application in the development of anti-inflammatory drugs (Dong, 2010).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
5,6-diamino-3-methyl-1-(2-methylpropyl)pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O2/c1-5(2)4-13-7(11)6(10)8(14)12(3)9(13)15/h5H,4,10-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VULNACCPMCVPGE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN1C(=C(C(=O)N(C1=O)C)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70399418 |
Source


|
| Record name | 5,6-Diamino-3-methyl-1-(2-methylpropyl)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70399418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Diamino-3-isobutyl-1-methylpyrimidine-2,6-dione | |
CAS RN |
78033-18-8 |
Source


|
| Record name | 5,6-Diamino-3-methyl-1-(2-methylpropyl)pyrimidine-2,4(1H,3H)-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70399418 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


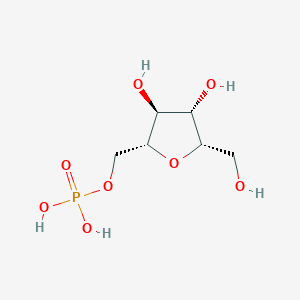


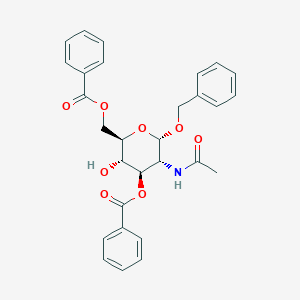

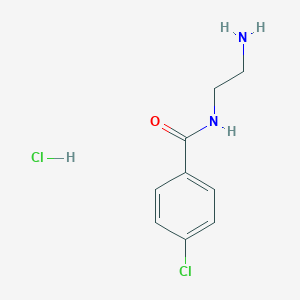
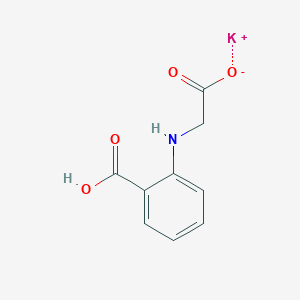
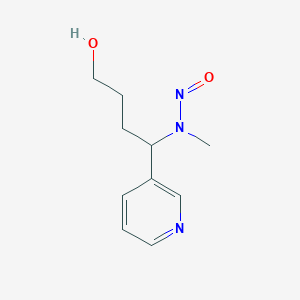
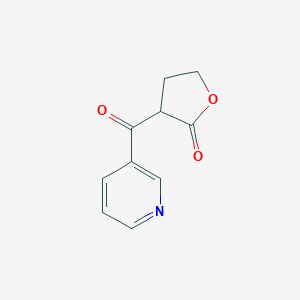
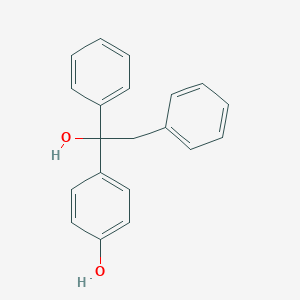

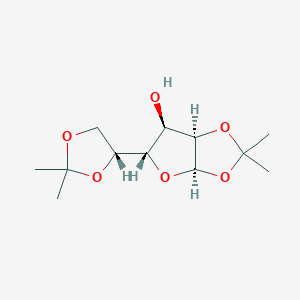
![[5-(2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-6-yl] 4-methylbenzenesulfonate](/img/structure/B14383.png)